molecular formula C19H36N2O5 B13782849 Ammonium, diethyl(2-hydroxyethyl)methyl-, nitrate, dicyclopentylacetate CAS No. 99688-51-4

Ammonium, diethyl(2-hydroxyethyl)methyl-, nitrate, dicyclopentylacetate

Cat. No.: B13782849
CAS No.: 99688-51-4
M. Wt: 372.5 g/mol
InChI Key: TUUXCKFDIWXPKT-UHFFFAOYSA-N
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Description

The compound Ammonium, diethyl(2-hydroxyethyl)methyl-, nitrate, dicyclopentylacetate (CAS: 2764-13-8) is a quaternary ammonium salt with a complex structure featuring a nitrate counterion and a stearamidopropyl group. Its molecular formula is C25H53N3O5, and it has a molecular weight of 475.705 g/mol . This compound is primarily used as a cationic surfactant due to its amphiphilic structure, which combines a hydrophobic stearamidopropyl chain with a hydrophilic hydroxyethyl-dimethylammonium head group. The nitrate counterion enhances its solubility in polar solvents, making it suitable for applications in detergents, emulsifiers, and industrial coatings .

Properties

CAS No.

99688-51-4

Molecular Formula

C19H36N2O5

Molecular Weight

372.5 g/mol

IUPAC Name

2-(2,2-dicyclopentylacetyl)oxyethyl-diethyl-methylazanium;nitrate

InChI

InChI=1S/C19H36NO2.NO3/c1-4-20(3,5-2)14-15-22-19(21)18(16-10-6-7-11-16)17-12-8-9-13-17;2-1(3)4/h16-18H,4-15H2,1-3H3;/q+1;-1

InChI Key

TUUXCKFDIWXPKT-UHFFFAOYSA-N

Canonical SMILES

CC[N+](C)(CC)CCOC(=O)C(C1CCCC1)C2CCCC2.[N+](=O)([O-])[O-]

Origin of Product

United States

Preparation Methods

Multi-Step Synthesis of Hydroxyethyl-Substituted Amino Compounds via Halogenated Intermediates

A patented process for synthesizing hydroxyethyl-substituted amino acetamides demonstrates a multi-step approach involving:

  • Reaction of 1-(2,5-dimethoxyphenyl)-2-bromoethanone with hexamethylenetetramine in tetrahydrofuran-water solvent to form an aminomethanone intermediate.
  • Acylation of the aminomethanone with haloacetyl chloride and sodium acetate in acetone-water to form a chloroacetamide intermediate.
  • Nucleophilic azidation of the chloroacetamide with sodium azide in acetone.
  • Selective reduction of the carbonyl group with sodium borohydride.
  • Reduction of the azide group with stannous chloride to yield the hydroxyethyl-substituted amino compound.
  • Conversion to the monohydrochloride salt by treatment with concentrated hydrochloric acid.

This sequence highlights the use of halogenated intermediates and selective reductions to install hydroxyethyl and amino functionalities, which are structurally related to the target compound's hydroxyethyl ammonium moiety.

Step Reaction Reagents/Conditions Yield/Notes
(a) Aminomethanone formation 1-(2,5-dimethoxyphenyl)-2-bromoethanone + hexamine, THF-water 30 min reaction, high yield
(b) Acylation Haloacetyl chloride, sodium acetate, acetone-water, 0°C Isolated crystalline solid
(c) Azidation Sodium azide, acetone medium Efficient nucleophilic substitution
(d) Carbonyl reduction Sodium borohydride, methanol, 0-10°C 95% yield
(e) Azide reduction and salt formation Stannous chloride, methanol, HCl 85% yield, 99.7% purity

Though this process is for a related hydroxyethyl amino acetamide, the principles of functional group transformations and salt formation are applicable to the preparation of ammonium, diethyl(2-hydroxyethyl)methyl-, nitrate, dicyclopentylacetate.

Preparation of Hydroxyethyl-Substituted Heterocyclic Nitrate Salts

Another method involves the synthesis of hydroxyethyl-substituted heterocyclic nitrate salts through:

  • Reaction of sodium alkoxide with formamidine hydrochloride.
  • Condensation with specific chlorinated precursors to form pyrimidinyl methyl derivatives.
  • Treatment with hydrogen peroxide and nitrate ions.
  • Neutralization and solid-liquid separation to isolate the nitrate salt.

This approach demonstrates the preparation of nitrate salts of hydroxyethyl-substituted compounds and may be adapted to synthesize the nitrate salt form of ammonium, diethyl(2-hydroxyethyl)methyl- derivatives.

Step Process Description Key Reagents/Conditions Outcome
1 Formation of intermediate Sodium alkoxide, formamidine hydrochloride Pyrimidinyl intermediate
2 Reaction with chlorinated compound γ-chloroacetyl propanol, carbon disulfide Heterocyclic compound formation
3 Oxidation and nitrate formation Hydrogen peroxide, nitrate, alkali neutralization Nitrate salt precipitation

This method is notable for its use of aqueous and mild conditions to prepare nitrate salts of hydroxyethyl-containing molecules.

Summary Table of Preparation Methods

Method No. Description Key Features Applicability to Target Compound References
1 Blue LED-mediated aqueous synthesis of quaternary ammonium betaines Mild, aqueous, sustainable, high purity Directly relevant for quaternary ammonium nitrate synthesis with hydroxyethyl groups
2 Multi-step halogenated intermediate synthesis Stepwise functional group transformations, selective reductions Provides synthetic logic for hydroxyethyl ammonium derivatives
3 Preparation of hydroxyethyl heterocyclic nitrate salts Aqueous, oxidation, nitrate salt formation Demonstrates nitrate salt formation with hydroxyethyl substituents

Analytical and Purification Considerations

  • Purification techniques include extraction, silica gel column chromatography, and precipitation from aqueous media.
  • Analytical methods reported include Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) for structural confirmation.
  • Reaction monitoring is commonly performed by Thin Layer Chromatography (TLC) and observation of physical changes such as precipitation or color change.

Chemical Reactions Analysis

Types of Reactions

Ammonium, diethyl(2-hydroxyethyl)methyl-, nitrate, dicyclopentylacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: It can also undergo reduction reactions, often using reducing agents like hydrogen or metal hydrides.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different nitrate derivatives, while reduction could produce various ammonium compounds.

Scientific Research Applications

Ammonium, diethyl(2-hydroxyethyl)methyl-, nitrate, dicyclopentylacetate has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in studies involving cellular processes and signaling pathways.

    Medicine: Investigated for potential therapeutic applications, including antimicrobial and anticancer properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ammonium, diethyl(2-hydroxyethyl)methyl-, nitrate, dicyclopentylacetate involves its interaction with specific molecular targets and pathways. The compound can affect cellular processes by altering the activity of enzymes and receptors, leading to changes in cellular function and signaling.

Comparison with Similar Compounds

Structural and Functional Analogues

(a) 2-Hydroxyethyl Dimethyl 3-Stearamidopropyl Ammonium Chloride
  • Molecular Formula : C25H53ClN3O2
  • Counterion : Chloride (Cl⁻)
  • Molecular Weight : ~484.16 g/mol
  • Applications : Similar to the target compound, this chloride variant acts as a cationic surfactant but exhibits higher solubility in water due to the smaller, more polarizable chloride ion. It is used in fabric softeners and hair conditioners .
(b) N,N-Dimethyl(2-Hydroxyethyl)Ammonium Acetate
  • Molecular Formula: C6H15NO3
  • Counterion : Acetate (CH3COO⁻)
  • Molecular Weight : 149.188 g/mol
  • Applications : This simpler quaternary ammonium salt lacks the long alkyl chain, resulting in reduced surface activity. It is used in niche applications like pH adjustment in cosmetic formulations .
(c) Tris(2-Hydroxyethyl)Methylammonium Methyl Sulfate
  • Molecular Formula: C7H21NO7S
  • Counterion : Methyl sulfate (CH3SO4⁻)
  • Applications: As an ionic liquid, this compound demonstrates lower extraction efficiency for bioactive compounds compared to organic solvents like ethanol, highlighting the impact of counterion choice on functionality .

Comparative Data Table

Compound Name Molecular Formula Counterion Molecular Weight (g/mol) Key Applications
Target Compound C25H53N3O5 Nitrate 475.705 Surfactants, emulsifiers
2-Hydroxyethyl Dimethyl 3-Stearamidopropyl Ammonium Chloride C25H53ClN3O2 Chloride ~484.16 Fabric softeners
N,N-Dimethyl(2-Hydroxyethyl)Ammonium Acetate C6H15NO3 Acetate 149.188 Cosmetic pH adjusters
Tris(2-Hydroxyethyl)Methylammonium Methyl Sulfate C7H21NO7S Methyl sulfate 263.31 Ionic liquids

Key Differences in Properties

(a) Solubility
  • The nitrate counterion in the target compound improves solubility in polar solvents compared to chloride or methyl sulfate variants, which exhibit higher lattice energies and reduced solubility .
  • The stearamidopropyl chain enhances hydrophobicity, enabling micelle formation in non-polar media, unlike simpler analogues like N,N-dimethyl(2-hydroxyethyl)ammonium acetate .
(b) Thermal Stability
  • Quaternary ammonium nitrates generally exhibit lower thermal stability than chloride or sulfate salts due to the oxidizing nature of nitrate ions. This limits their use in high-temperature applications .

Q & A

Q. How do molecular dynamics simulations explain the compound’s aggregation behavior in aqueous solutions?

  • Methodological Answer : Run all-atom MD simulations (AMBER force field) with explicit water molecules (TIP3P model). Analyze radial distribution functions (RDFs) for cation-anion clustering. Compare with dynamic light scattering (DLS) data to validate aggregation sizes (nm range) .

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